

In-depth Technical Guide: Pixatimod (PG545)

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Compound of Interest

Compound Name: CM-545

Cat. No.: B606742

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Core Compound Details: Pixatimod (PG545)

Parameter	Value	Reference
Compound Name	Pixatimod	[1]
Alias	PG545	[1]
CAS Number	1144617-49-1 (free acid)	[1]
IUPAC Name	[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]hydrogen sulfate	[1]
Chemical Formula	C ₅₁ H ₈₈ O ₆₀ S ₁₃	[1]
Molecular Weight	2077.99 g/mol	[1]
Description	A synthetic, highly sulfated heparan sulfate mimetic. It is a cholestanol-conjugated sulfated tetrasaccharide.	[2][3]

Quantitative Data Summary

Pharmacokinetic Properties (Human Phase I Study)

Parameter	Value
Maximum Tolerated Dose (MTD) - Monotherapy	100 mg (weekly 1-hour IV infusion)
Maximum Tolerated Dose (Combination with Nivolumab)	25 mg
Mean Half-life ($t_{1/2}$)	141 hours
Exposure	Proportional up to 100 mg

In Vitro Antiviral Activity (SARS-CoV-2)

Virus Isolate	EC ₅₀ (µg/mL)
Victoria (VIC01)	8.1
DE Isolate	2.7
Queensland (QLD02)	13.2
Queensland (QLD935 with D614G mutation)	0.9

Signaling Pathways and Mechanisms of Action

Pixatimod (PG545) is a multi-faceted agent with primary activities as a heparanase inhibitor and an immunomodulatory agent acting via Toll-like receptor 9 (TLR9).

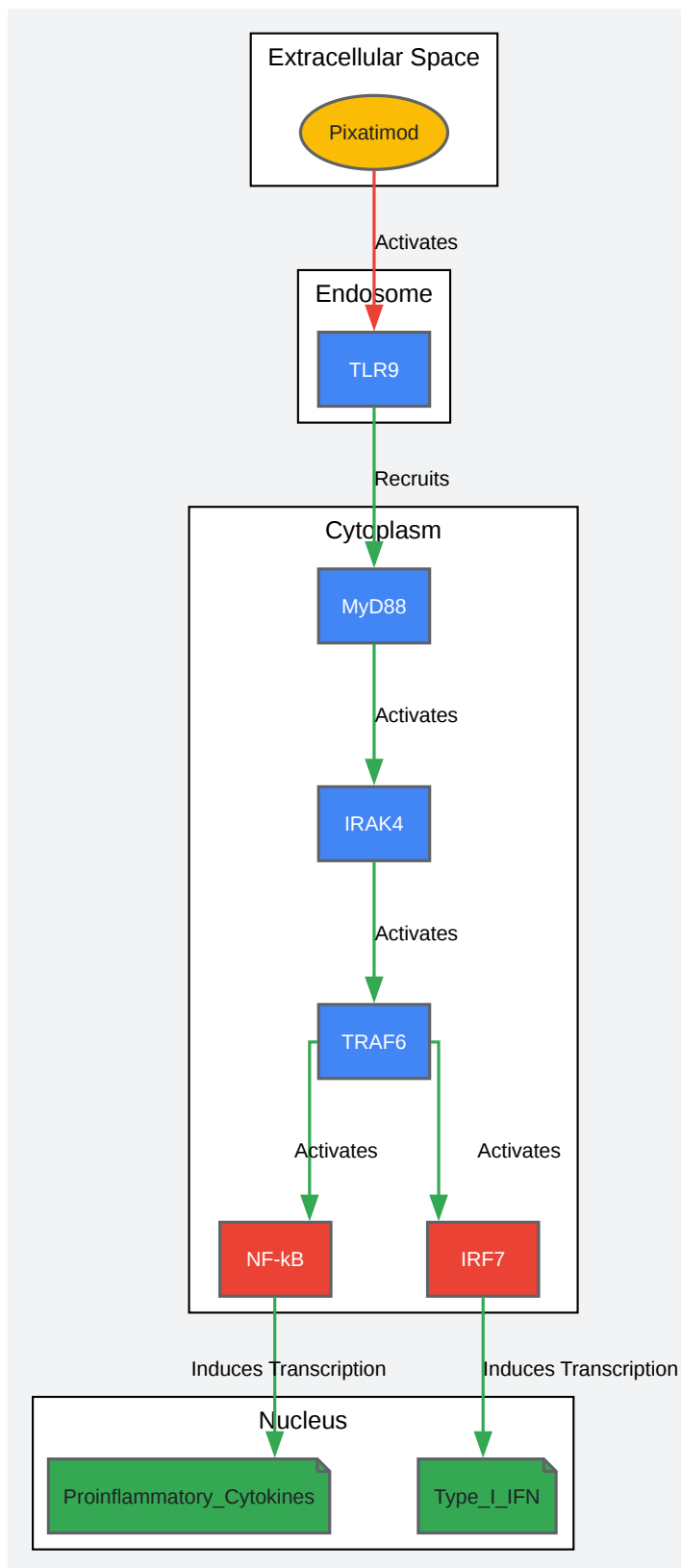
Heparanase Inhibition and Anti-angiogenic Effects

Pixatimod is a potent inhibitor of heparanase, an endo- β -D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface.[3] By inhibiting heparanase, pixatimod prevents the release of pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), that are sequestered by HSPGs. This leads to a reduction in tumor angiogenesis.[3]

Immunomodulation via TLR9 Activation

Pixatimod also functions as a TLR9 agonist, stimulating an innate immune response. Its activation of TLR9 on dendritic cells (DCs) and B-cells leads to the production of pro-

inflammatory cytokines and type I interferons.[4] This, in turn, activates natural killer (NK) cells and enhances cytotoxic T-lymphocyte responses, contributing to its anti-tumor effects.

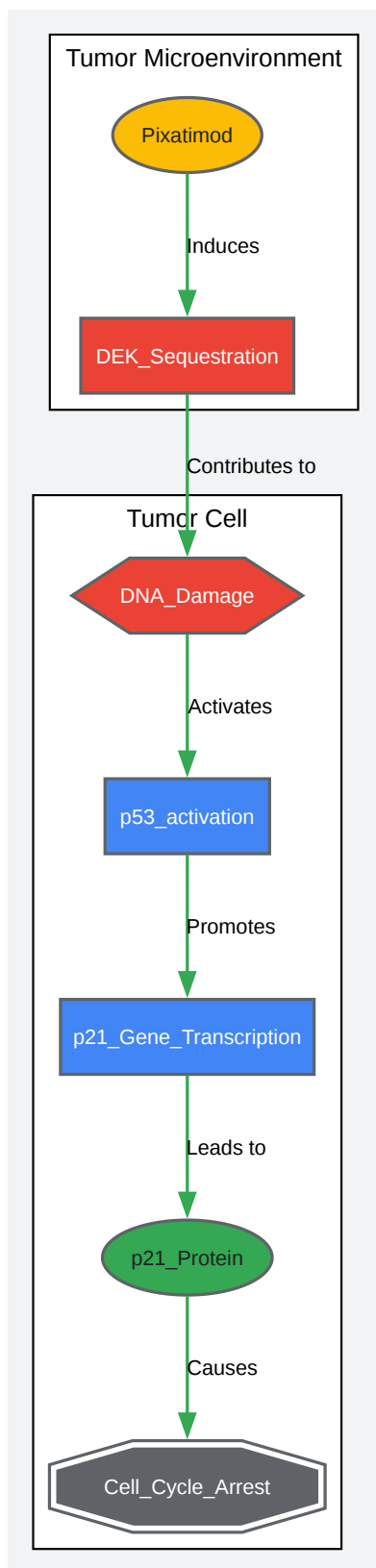


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Pixatimod-induced TLR9 signaling pathway.

Induction of p21 and Cell Cycle Arrest

Pixatimod has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.^[5] This effect is, at least in part, mediated by the induction of DNA damage.^[5] Pixatimod can lead to the sequestration of the DNA repair protein DEK in the tumor microenvironment, impairing homologous recombination repair and causing DNA single- and double-strand breaks.^[5] This DNA damage can then trigger a p53-dependent or independent pathway to upregulate p21 expression.^[6]



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Pixatimod-mediated induction of p21.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

This protocol is a standard method for determining the neutralizing antibody titer of a virus and can be adapted to assess the antiviral efficacy of compounds like pixatimod.^[7]

1. Cell Culture and Virus Preparation:

- Culture a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates.
- Prepare serial dilutions of the virus stock in a suitable medium.

2. Compound and Virus Incubation:

- Prepare serial dilutions of pixatimod.
- Mix the diluted virus with an equal volume of each pixatimod dilution and a virus-only control.
- Incubate the mixtures for 1 hour at 37°C.

3. Cell Infection:

- Remove the culture medium from the cell monolayers and inoculate with the virus-pixatimod mixtures.
- Incubate for 1 hour at 37°C to allow for viral adsorption.

4. Overlay and Incubation:

- Aspirate the inoculum and add a semi-solid overlay (e.g., containing carboxymethyl cellulose or agar) to each well to restrict virus spread.
- Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

5. Plaque Visualization and Quantification:

- Fix the cells and stain with a solution such as crystal violet. Plaques will appear as clear zones.
- Count the number of plaques in each well. The concentration of pixatimod that reduces the plaque number by 50% (EC₅₀) is determined.[7]

Xenograft Tumor Model for In Vivo Efficacy

This protocol outlines the establishment of a xenograft model to evaluate the anti-tumor activity of pixatimod.[8]

1. Cell Preparation:

- Culture the desired human cancer cell line.
- Harvest and resuspend the cells in a suitable medium, ensuring high viability as determined by trypan blue exclusion.

2. Animal Model and Tumor Implantation:

- Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.
- Subcutaneously inject a defined number of tumor cells (e.g., 3×10^6) into the flank of each mouse.

3. Tumor Growth and Treatment Initiation:

- Monitor the mice for tumor growth.
- Once tumors reach a predetermined volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Administer pixatimod according to the desired dosing schedule (e.g., intravenous or intraperitoneal injection). The control group receives a vehicle control.

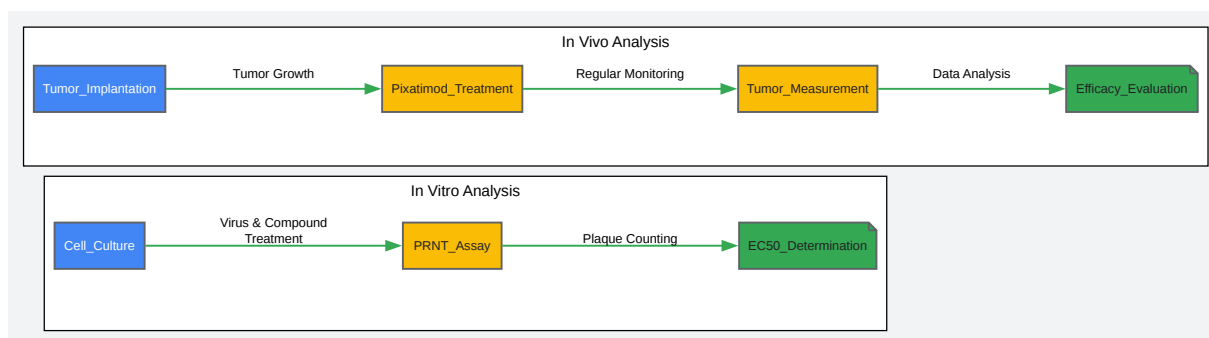
4. Monitoring and Data Collection:

- Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: $\text{Volume} = (\text{width})^2 \times \text{length} / 2$.
- Monitor the body weight and overall health of the mice.

5. Endpoint and Analysis:

- The study may be concluded when tumors in the control group reach a specific size or after a predetermined treatment period.
- At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
- Compare the tumor growth inhibition between the pixatimod-treated and control groups.

Experimental Workflow Visualization



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Workflow for preclinical evaluation of pixatimod.

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